molecular formula C18H22N2O4S2 B2680405 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941945-12-6

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2680405
CAS No.: 941945-12-6
M. Wt: 394.5
InChI Key: DXDRWKQXNZVXNB-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. Sulfonamides are a privileged scaffold in pharmaceutical development, known to interact with a wide range of enzymatic targets [1] . The structural features of this molecule, including the 2-oxopiperidine (delta-lactam) ring and the methoxy-substituted phenyl group, are commonly found in molecules designed to modulate kinase activity and other ATP-binding proteins [2] . This suggests its primary research value lies in the exploration of intracellular signaling pathways. Researchers utilize this compound as a key chemical tool for investigating disease mechanisms in oncology and immunology, particularly for validating novel targets involved in cell proliferation and inflammation. Its mechanism of action is presumed to involve targeted protein inhibition, making it a valuable candidate for hit-to-lead optimization studies and structure-activity relationship (SAR) analysis to develop more potent and selective therapeutic agents.

Properties

IUPAC Name

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-15(16(12-13)24-2)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRWKQXNZVXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the Piperidinone Moiety: The piperidinone moiety is attached through a nucleophilic substitution reaction, where a piperidinone derivative reacts with a suitable electrophile.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and inferred properties of the target compound and structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Inferred Properties
Target Compound : 5-Ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide Thiophene Ethyl (C5), sulfonamide-linked phenyl with 3-methoxy and 4-(2-oxopiperidinyl) Sulfonamide, oxopiperidinyl, methoxy Potential enzyme inhibition; moderate solubility due to oxopiperidinyl; aromatic π-π interactions.
Compound : 5-Ethyl-N-(6-(4-(morpholinosulfonyl)phenyl)quinolin-4-yl)-1,3,4-thiadiazol-2-amine Thiadiazole + Quinoline Ethyl (C5), sulfonamide-linked quinoline with morpholinosulfonyl-phenyl Sulfonamide, morpholino, quinoline Enhanced rigidity (quinoline core); higher solubility from morpholino; possible kinase/DNA targeting.
Compound : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Oxazolidinone + Cyclohexene Trifluoromethylphenyl, methyl, cyclohexenyl, methoxyphenyl, methanesulfonamide Sulfonamide, oxazolidinone, trifluoromethyl High lipophilicity (CF3 groups); conformational constraint (cyclohexene); protease/GPCR modulation.

Key Observations:

Core Structure Influence: The thiophene core in the target compound may favor planar interactions with hydrophobic enzyme pockets, whereas the thiadiazole-quinoline hybrid in ’s compound likely enhances rigidity and π-stacking with aromatic residues .

Substituent Effects: The 2-oxopiperidinyl group in the target compound offers hydrogen-bonding sites and flexibility, contrasting with the morpholinosulfonyl group in ’s compound, which may improve aqueous solubility . Trifluoromethyl groups in ’s compound enhance metabolic stability and membrane permeability but reduce solubility .

Sulfonamide Role :

  • All compounds utilize sulfonamide as a critical pharmacophore, likely for hydrogen-bonding with enzymatic active sites (e.g., polar residues or metal ions).

Hypothetical Research Findings Based on Structural Analogues

While direct data for the target compound are absent, insights can be extrapolated from related structures:

  • Solubility: The oxopiperidinyl group may confer better solubility than ’s trifluoromethyl-substituted analog but lower than ’s morpholino derivative .
  • Target Affinity: Thiophene-based sulfonamides are frequently associated with kinase inhibition (e.g., VEGFR, EGFR). The quinoline-thiadiazole hybrid in ’s compound suggests possible topoisomerase or nucleic acid interaction .
  • Metabolic Stability: The absence of labile groups (e.g., esters) in the target compound may improve metabolic stability compared to ’s cyclohexenyl-oxazolidinone analog, which could undergo ring-opening reactions .

Biological Activity

5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, a compound with the CAS number 503614-91-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an ethyl group and a sulfonamide moiety, which is linked to a piperidine derivative. The structural formula can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds containing thiophene and piperidine structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The presence of specific functional groups enhances the antimicrobial efficacy.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups are known to exhibit anti-inflammatory properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazole derivativesIC50 values ranging from 6.76 µg/mL to >200 µg/mL against various cancer cell lines .
AntimicrobialThiophene-based compoundsBroad spectrum activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatorySulfonamide derivativesReduction in pro-inflammatory cytokines in vitro .

Experimental Data

In vitro studies have demonstrated that similar compounds can exhibit significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). For instance, one study reported an IC50 value of 6.76 µg/mL for a related compound against HCT116 cells, indicating potent anticancer activity .

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